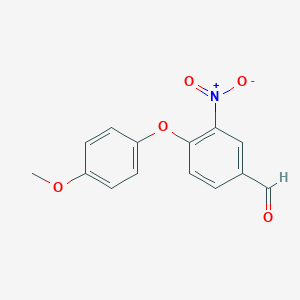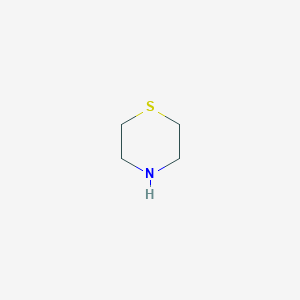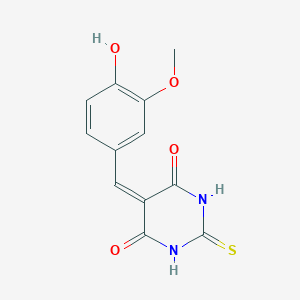
5-Vanillylidene-2-thiobarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Vanillylidene-2-thiobarbituric acid (VTB) is a synthetic compound that has been widely used in scientific research. It is a derivative of thiobarbituric acid and vanillin, and its chemical structure is shown in Figure 1. VTB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 5-Vanillylidene-2-thiobarbituric acid is not fully understood, but it is believed to involve the formation of adducts with biomolecules, including proteins and DNA. 5-Vanillylidene-2-thiobarbituric acid has been shown to inhibit lipid peroxidation and scavenge free radicals, which may contribute to its antioxidant activity. 5-Vanillylidene-2-thiobarbituric acid has also been found to induce apoptosis in cancer cells, possibly through the activation of caspases.
生化学的および生理学的効果
5-Vanillylidene-2-thiobarbituric acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase. 5-Vanillylidene-2-thiobarbituric acid has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 5-Vanillylidene-2-thiobarbituric acid has been shown to inhibit the growth of cancer cells and induce cell cycle arrest.
実験室実験の利点と制限
5-Vanillylidene-2-thiobarbituric acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high stability in solution. 5-Vanillylidene-2-thiobarbituric acid can be used as a probe to study protein-ligand interactions, and it has a fluorescent property that can be used for imaging applications. However, 5-Vanillylidene-2-thiobarbituric acid has some limitations. It has a low solubility in water, which may limit its application in aqueous systems. In addition, 5-Vanillylidene-2-thiobarbituric acid has a potential toxicity, and its concentration should be carefully controlled in cell-based assays.
将来の方向性
There are several future directions for the research of 5-Vanillylidene-2-thiobarbituric acid. First, the mechanism of action of 5-Vanillylidene-2-thiobarbituric acid needs to be further elucidated, especially its interaction with biomolecules. Second, the potential therapeutic applications of 5-Vanillylidene-2-thiobarbituric acid need to be explored, especially in the treatment of cancer and inflammatory diseases. Third, the development of 5-Vanillylidene-2-thiobarbituric acid derivatives with improved solubility and selectivity is needed. Fourth, the application of 5-Vanillylidene-2-thiobarbituric acid in imaging and sensing technologies needs to be further explored.
Conclusion:
In conclusion, 5-Vanillylidene-2-thiobarbituric acid is a synthetic compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. 5-Vanillylidene-2-thiobarbituric acid has potential applications in the treatment of cancer and inflammatory diseases, and its application in imaging and sensing technologies needs to be further explored.
合成法
5-Vanillylidene-2-thiobarbituric acid can be synthesized by reacting thiobarbituric acid with vanillin in the presence of a catalyst. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced by sodium borohydride to yield 5-Vanillylidene-2-thiobarbituric acid. The purity and yield of 5-Vanillylidene-2-thiobarbituric acid can be improved by recrystallization.
科学的研究の応用
5-Vanillylidene-2-thiobarbituric acid has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. 5-Vanillylidene-2-thiobarbituric acid has been used as a probe to study protein-ligand interactions, and it has been found to bind to various proteins, including serum albumin, cytochrome c, and DNA.
特性
CAS番号 |
73681-14-8 |
|---|---|
製品名 |
5-Vanillylidene-2-thiobarbituric acid |
分子式 |
C12H10N2O4S |
分子量 |
278.29 g/mol |
IUPAC名 |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H10N2O4S/c1-18-9-5-6(2-3-8(9)15)4-7-10(16)13-12(19)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,19) |
InChIキー |
NJSVXZLVNLOVCG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
その他のCAS番号 |
73681-14-8 |
ピクトグラム |
Acute Toxic; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



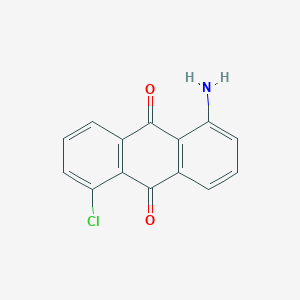
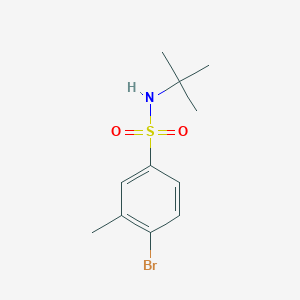
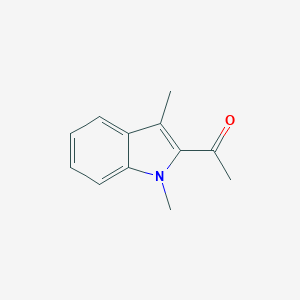
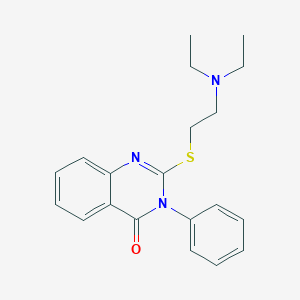
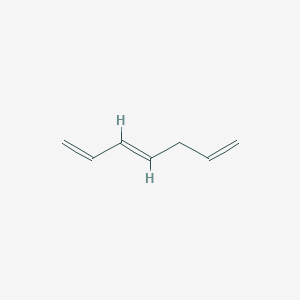
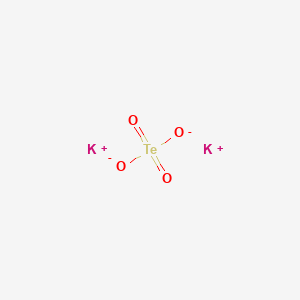
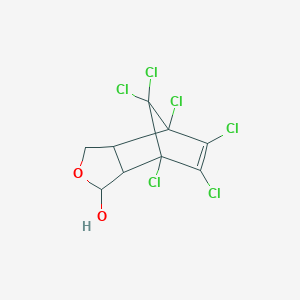
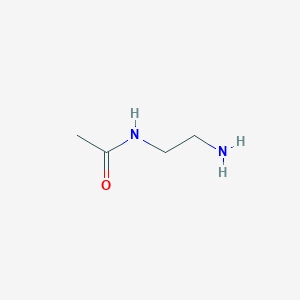
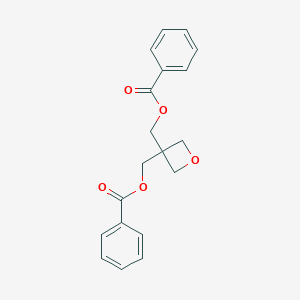
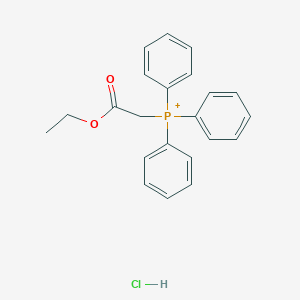
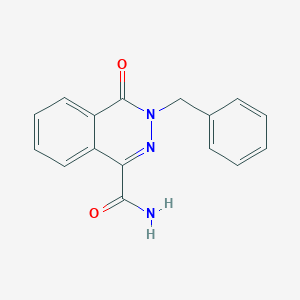
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
